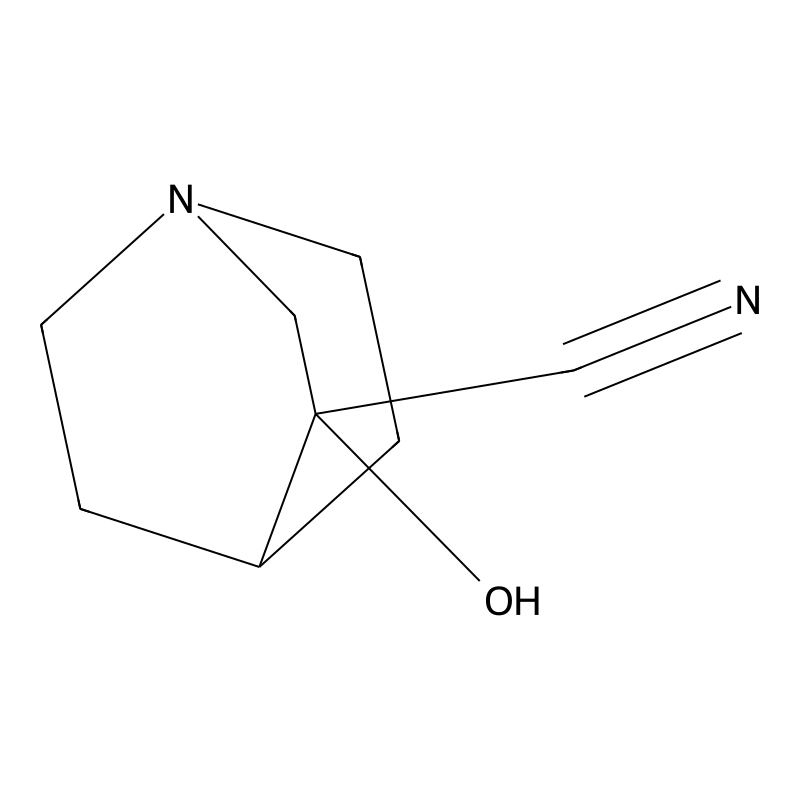3-Hydroxyquinuclidine-3-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthetic Intermediate
The presence of the hydroxyl (OH) and cyano (CN) functional groups on the quinuclidine ring system suggests 3-Hydroxyquinuclidine-3-carbonitrile could be a valuable intermediate for the synthesis of more complex molecules. Quinuclidine derivatives are known to have various biological activities, and this compound could be a stepping stone to novel drug candidates [].
Cholinesterase Inhibitor Design
The quinuclidine core structure is present in some cholinesterase inhibitors, which are medications used to treat Alzheimer's disease and other neurodegenerative conditions. While there is no direct research on 3-Hydroxyquinuclidine-3-carbonitrile in this context, its structural similarity to known inhibitors suggests it could be a starting point for further research in this area [].
3-Hydroxyquinuclidine-3-carbonitrile is an organic compound with the molecular formula C₈H₁₂N₂O. It features a quinuclidine structure, which is a bicyclic compound known for its nitrogen-containing ring. The compound is characterized by the presence of a hydroxyl group (-OH) and a cyano group (-C≡N) at the 3-position of the quinuclidine moiety. This unique combination of functional groups contributes to its chemical reactivity and potential biological activity.
- Nucleophilic Substitution: The cyano group can undergo nucleophilic substitution reactions, making it a potential precursor for further functionalization.
- Reduction Reactions: The hydroxyl group can be reduced to form other derivatives, such as alcohols or amines.
- Condensation Reactions: The compound may engage in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.
These reactions indicate its versatility as an intermediate in organic synthesis.
The synthesis of 3-Hydroxyquinuclidine-3-carbonitrile typically involves several steps:
- Starting Material Preparation: Quinuclidin-3-one hydrochloride is commonly used as a starting material.
- Reaction with Sodium Cyanide: Quinuclidin-3-one is treated with sodium cyanide in aqueous solution at controlled temperatures (2-25 °C) to produce 3-cyano-3-hydroxyquinuclidine. This step yields high purity (up to 97%) of the desired product .
- Further Functionalization: Subsequent reactions may involve dehydration and hydrogenation processes to modify the hydroxyl and cyano groups into desired functionalities.
These methods highlight the compound's synthetic accessibility and adaptability.
3-Hydroxyquinuclidine-3-carbonitrile has potential applications in various fields:
- Pharmaceutical Development: Its structural characteristics make it a candidate for developing new drugs, particularly in allergy treatments and central nervous system disorders.
- Chemical Intermediates: The compound can serve as an intermediate in synthesizing more complex organic molecules, facilitating advancements in organic chemistry.
Several compounds share structural similarities with 3-Hydroxyquinuclidine-3-carbonitrile, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Quinuclidin-3-one | Bicyclic structure with a ketone group | Precursor in synthetic routes |
| 3-Hydroxyquinuclidine | Hydroxyl group at the 3-position | Lacks cyano functionality |
| 1-Methylquinuclidine | Methyl group substitution at nitrogen | Altered pharmacological properties |
| 4-Hydroxyquinoline | Hydroxyl group on a different bicyclic structure | Different pharmacological profile |
The uniqueness of 3-Hydroxyquinuclidine-3-carbonitrile lies in its combination of both hydroxyl and cyano groups, which may offer distinct reactivity and biological activity compared to other quinuclidine derivatives.
XLogP3
GHS Hazard Statements
H302+H312+H332 (66.67%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (66.67%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








